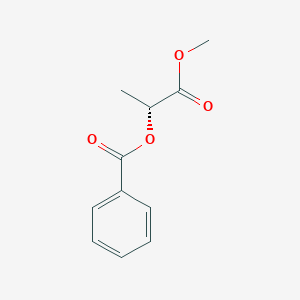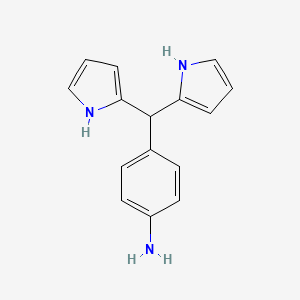
5-(4-Aminophenyl)dipyrromethane
Overview
Description
5-(4-Aminophenyl)dipyrromethane is a useful research compound. Its molecular formula is C15H15N3 and its molecular weight is 237.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Aminophenyl)dipyrromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminophenyl)dipyrromethane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bio-Inspired Conductive Polymers : Susmel and Comuzzi (2015) discussed the use of 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as electroactive building blocks for bio-inspired conductive molecularly imprinted polymers. These polymers can reversibly and selectively incorporate template salicylic acid, demonstrating their potential in biosensing applications (Susmel & Comuzzi, 2015).
Fluorescence Turn-On Zn2+ Probes : Tang et al. (2015) developed a novel acylation method for 5-aryl dipyrromethanes, leading to highly sensitive fluorescence turn-on Zn2+ probes for imaging in Hela cells (Tang et al., 2015).
Functionalization of Dipyrromethanes : Pereira et al. (2013) presented a method for functionalizing dipyrromethanes with various structural features, enabling the synthesis of new -amino esters, which can be used in diverse chemical applications (Pereira et al., 2013).
Catalytic and Substrate Binding Roles : Warren and Jordan (1988) explored the role of the dipyrromethane cofactor in E. coli porphobilinogen deaminase, highlighting its crucial function in substrate binding and catalytic regulation (Warren & Jordan, 1988).
Synthesis of Porphyrins : Durantini and Silber (1999) demonstrated a method for synthesizing 5-(4-acetamidophenyl)-10,15,20-tris(4-substituted phenyl) porphyrins from dipyrromethane, highlighting its utility in porphyrin synthesis (Durantini & Silber, 1999).
Antimicrobial and Antioxidant Properties : Fadda et al. (2021) found that dipyrromethane-based synthesis of new A2B2 porphyrin derivatives showed promising antimicrobial and antioxidant properties, with certain compounds exhibiting higher antimicrobial activity (Fadda et al., 2021).
Synthesis of Functionalized Dipyrromethanes and BODIPYs : Hohlfeld et al. (2019) demonstrated that 4-fluoro-3-nitrophenyl-substituted dipyrromethanes can efficiently synthesize functionalized dipyrromethanes, BODIPYs, and porphyrinoids for material sciences and photomedicine (Hohlfeld et al., 2019).
properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHUGWIBLIJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)N)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)dipyrromethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



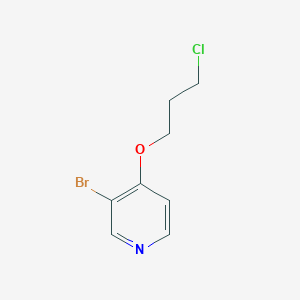
![N-[2-(Morpholin-4-yl)ethyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride](/img/structure/B8134116.png)
![[4-[3-[Tert-butyl(dimethyl)silyl]oxypropyl]phenyl]boronic acid](/img/structure/B8134119.png)
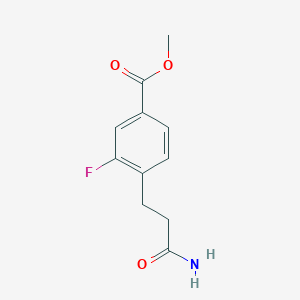
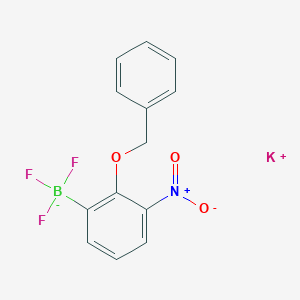
![POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide](/img/structure/B8134145.png)
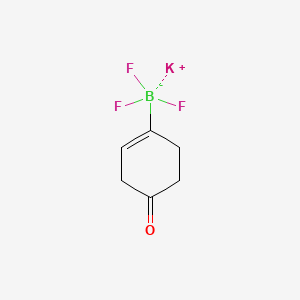
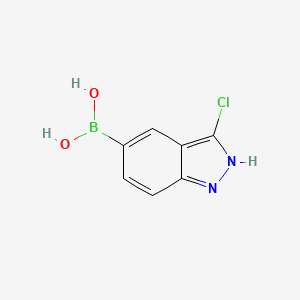
![5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid](/img/structure/B8134154.png)
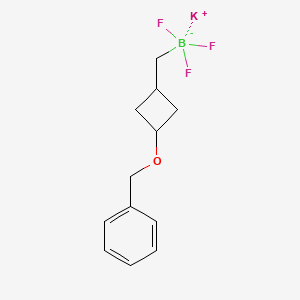
![Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate](/img/structure/B8134174.png)


